1-(benzenesulfonyl)-2-nitro-1H-pyrrole
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-nitropyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c13-12(14)10-7-4-8-11(10)17(15,16)9-5-2-1-3-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWMTXYLBAFLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-2-nitro-1H-pyrrole typically involves the reaction of pyrrole with benzenesulfonyl chloride in the presence of a base, followed by nitration. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-2-nitro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a sulfide using reagents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, lithium aluminum hydride for reduction, and strong bases for substitution reactions. Major products formed from these reactions include amino derivatives, sulfide derivatives, and various substituted pyrroles.
Scientific Research Applications
1-(Benzenesulfonyl)-2-nitro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(benzenesulfonyl)-2-nitro-1H-pyrrole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The following table compares 1-(benzenesulfonyl)-2-nitro-1H-pyrrole with structurally related compounds:
Key Observations :
- Substituent Effects : The nitro group in this compound likely increases electrophilicity compared to halogenated analogs (e.g., 4-bromo-2-iodo derivative ).
- Lipophilicity : The absence of a fused aromatic system (e.g., pyrrolo[3,2-c]pyridine ) may reduce lipophilicity, impacting membrane permeability.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(benzenesulfonyl)-2-nitro-1H-pyrrole, and how can reaction yields be maximized?
- Methodological Answer : High-yield synthesis often involves multistep functionalization. For example, nitro group introduction via electrophilic substitution or nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Subsequent benzenesulfonylation can be achieved using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. A reported method for analogous pyrrole derivatives achieved 98% yield using optimized stoichiometry (1:1.2 molar ratio of pyrrole intermediate to sulfonyl chloride) and inert solvents (e.g., dichloromethane) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming substitution patterns. For example, aromatic protons in benzenesulfonyl groups appear as multiplets at δ 7.5–8.0 ppm, while nitro-group-adjacent pyrrole protons show deshielding (δ 6.5–7.5 ppm) .
- FT-IR : Nitro group stretching vibrations (1520–1350 cm⁻¹) and sulfonyl S=O stretches (1360–1180 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., [M+H]⁺ at m/z 293.03 for C₁₀H₈N₂O₄S) .
Q. How does the nitro group influence the stability of this compound under storage conditions?
- Methodological Answer : The nitro group increases susceptibility to photodegradation. Stability studies recommend storage in amber vials at –20°C under inert atmosphere (N₂/Ar). Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) can assess decomposition kinetics .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways during the nitration of 1-(benzenesulfonyl)-1H-pyrrole?
- Methodological Answer : Nitration may proceed via mixed acid (HNO₃/H₂SO₄) generating NO₂⁺ electrophile. Computational modeling (DFT at B3LYP/6-31G* level) predicts regioselectivity: the 2-position is favored due to lower activation energy (ΔΔG‡ ≈ 5–8 kcal/mol vs. 3-position) . Competing C-3 nitration (~10% byproduct) can arise from steric hindrance or solvent polarity effects. Reaction monitoring via in situ IR or LC-MS helps optimize conditions .
Q. How can computational modeling predict reactivity in this compound derivatives?
- Methodological Answer : Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) assess interactions with biological targets. For example, nitro group electron-withdrawing effects enhance electrophilicity, enabling nucleophilic aromatic substitution (SNAr) at the pyrrole β-position. Solvent models (e.g., COSMO-RS) predict solubility trends in polar aprotic solvents (DMF > DMSO) .
Q. How should researchers resolve contradictions in reported NMR data for analogous pyrrole derivatives?
- Methodological Answer : Discrepancies in chemical shifts (e.g., ±0.2 ppm for aromatic protons) may arise from solvent (CDCl₃ vs. DMSO-d₆) or concentration effects. Cross-validate using 2D NMR (HSQC, HMBC) to assign coupling patterns. For example, a reported ¹H-NMR signal at δ 6.23 ppm (dd, J = 3.5, 2.6 Hz) in CDCl₃ aligns with pyrrole β-protons adjacent to sulfonyl groups .
Q. What strategies mitigate byproduct formation during benzenesulfonylation of nitro-substituted pyrroles?
- Methodological Answer : Byproducts like disulfonylated species form due to excess sulfonyl chloride. Control via dropwise addition (0.5 mL/min) and low temperature (–10°C) minimizes overreaction. Kinetic studies (e.g., pseudo-first-order rate constants) using in situ Raman spectroscopy show optimal conversion at 2–3 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
